molecular formula C15H12N4O3 B2984888 N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide CAS No. 331653-56-6

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B2984888
CAS No.: 331653-56-6
M. Wt: 296.286
InChI Key: GFAUQDNFBMSGJA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide: is a heterocyclic compound that features a benzimidazole moiety linked to a nitrobenzamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group in the benzamide moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-nitrobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzimidazole moiety is introduced to the benzamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The benzimidazole moiety can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed:

    Reduction: Formation of N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents introduced.

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide

Comparison:

  • N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
  • N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide: The amino group instead of the nitro group can significantly alter its chemical properties and biological activities.
  • N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide: The chloro group provides different reactivity and potential applications compared to the nitro group.

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide stands out due to the presence of the nitro group, which enhances its reactivity and potential for various chemical transformations and biological activities .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAUQDNFBMSGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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